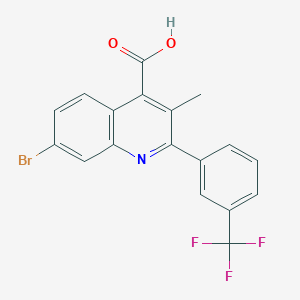![molecular formula C6H3I2N3 B12872575 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine atoms at the 3 and 4 positions of the pyrazolo[3,4-b]pyridine ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of a preformed pyrazolo[3,4-b]pyridine core. One common method is the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to introduce iodine atoms at the 3 and 4 positions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazolo[3,4-b]pyridine core can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace iodine atoms.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like K2CO3 or Cs2CO3.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3,4-diazido-1H-pyrazolo[3,4-b]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridine.
科学研究应用
3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used to study the structure-activity relationships (SAR) of pyrazolopyridine derivatives and their interactions with biological targets.
Material Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Chemical Biology: The compound is utilized in chemical biology to probe cellular pathways and identify potential therapeutic targets.
作用机制
The mechanism of action of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The iodine atoms enhance the compound’s binding affinity to these targets by forming halogen bonds and other non-covalent interactions. This leads to the modulation of signaling pathways and cellular processes, which can result in therapeutic effects, such as inhibition of cancer cell proliferation .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridine: The parent compound without iodine substitution.
3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine: A similar compound with chlorine atoms instead of iodine.
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine: A compound with bromine atoms at the 3 and 4 positions.
Comparison: 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to chlorine and bromine result in stronger halogen bonding and different reactivity patterns. This makes this compound a valuable compound for specific applications where these properties are advantageous .
属性
分子式 |
C6H3I2N3 |
|---|---|
分子量 |
370.92 g/mol |
IUPAC 名称 |
3,4-diiodo-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3I2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) |
InChI 键 |
FLEDNUPAYQWOJX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(NN=C2N=C1)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



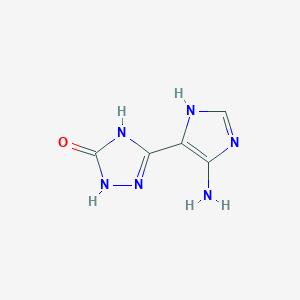
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
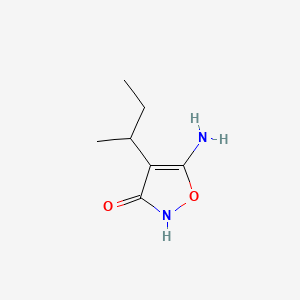
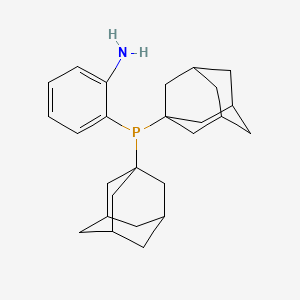
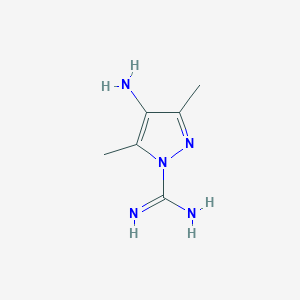

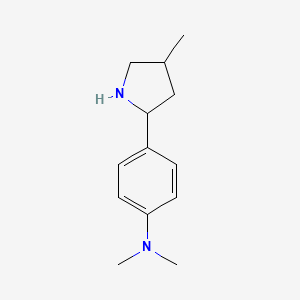


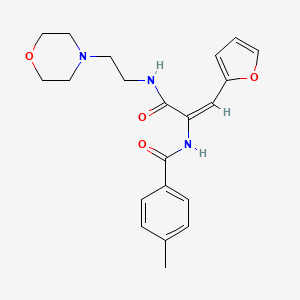
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
